![molecular formula C17H17FN4O2S B058513 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 111279-87-9](/img/structure/B58513.png)
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a synthetic compound that belongs to the family of isothiazoloquinolines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is not fully understood. However, it is believed to act by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes required for bacterial DNA replication and transcription.
Effets Biochimiques Et Physiologiques
The compound has been found to exhibit low toxicity and good selectivity towards bacterial cells. It has also been shown to have a low propensity for inducing drug resistance, making it a promising candidate for the development of novel antibacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is its potent antibacterial activity against a broad spectrum of bacterial strains. However, its limited solubility in water and other common solvents can pose a challenge in its formulation and delivery. Additionally, further studies are required to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for the research and development of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Further studies to elucidate the mechanism of action and potential side effects of the compound.
3. Development of novel formulations and delivery methods to overcome its limited solubility.
4. Evaluation of its potential as a lead compound for the development of novel antibacterial and antitumor agents.
5. Investigation of its potential applications in other fields, such as agriculture and veterinary medicine.
6. Development of structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound.
Méthodes De Synthèse
The synthesis of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves a multi-step process. The initial step involves the formation of a quinoline ring by the reaction of 2-chloro-3-fluoroaniline with ethyl acetoacetate in the presence of potassium carbonate. The resulting intermediate is then treated with piperazine and cyclopropylamine to obtain the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has shown promising antitumor activity against various cancer cell lines.
Propriétés
Numéro CAS |
111279-87-9 |
|---|---|
Nom du produit |
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione |
Formule moléculaire |
C17H17FN4O2S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
9-cyclopropyl-6-fluoro-7-piperazin-1-yl-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C17H17FN4O2S/c18-11-7-10-12(8-13(11)21-5-3-19-4-6-21)22(9-1-2-9)17-14(15(10)23)16(24)20-25-17/h7-9,19H,1-6H2,(H,20,24) |
Clé InChI |
BEZDZMQEVWAVTH-UHFFFAOYSA-N |
SMILES |
C1CC1N2C3=CC(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5 |
SMILES canonique |
C1CC1N2C3=CC(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
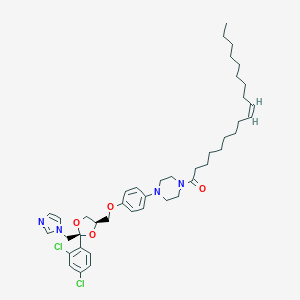
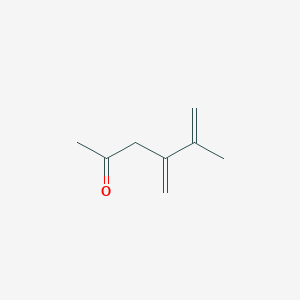
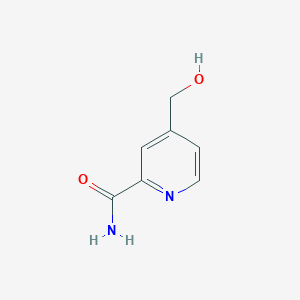
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
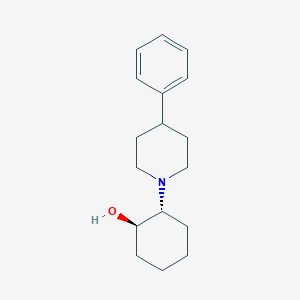
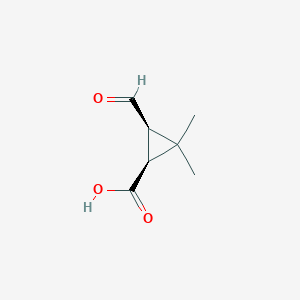
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
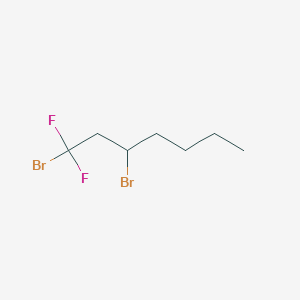
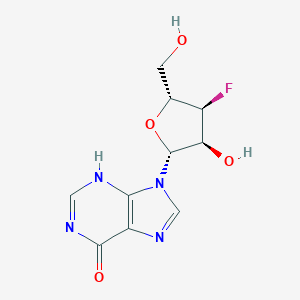

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
